molecular formula C15H12N6O3S B2455978 N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide CAS No. 2034345-98-5

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide

Cat. No. B2455978
CAS RN: 2034345-98-5
M. Wt: 356.36
InChI Key: XWHIKTJRYJVMLX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several heterocyclic rings, including a thiophene, an oxadiazole, a triazole, and a furan ring. These types of rings are often found in biologically active compounds, so this molecule could potentially have interesting biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .

Scientific Research Applications

Antimicrobial Activities

Compounds related to N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide have been synthesized and evaluated for their antimicrobial properties. In particular, derivatives of 1,2,4-triazole and 1,3,4-oxadiazole have shown significant activity against various microorganisms. This highlights the potential of these compounds in developing new antimicrobial agents (Başoğlu et al., 2013), (Jafari et al., 2017).

Synthesis and Reactivity

Various synthesis methods and the reactivity of similar compounds have been studied extensively. These studies provide valuable insights into the chemical properties and potential applications of such compounds in different scientific fields. The process involves intricate steps like Mannich reaction, characterization using spectral data, and exploring tautomeric equilibriums (Koparır et al., 2005), (Aleksandrov et al., 2017).

Anticancer and Antiplasmodial Activities

Compounds containing the furan-2-carboxamide moiety have shown promising results in anticancer and antiplasmodial studies. Their potential effectiveness against various cancer cell lines and strains of Plasmodium falciparum has been noted, indicating their relevance in developing new treatments for cancer and malaria (Hermann et al., 2021), (Ravinaik et al., 2021).

Application in Energetic Materials

Research has also focused on the synthesis of hybrid molecules containing furazan and oxadiazole structures for potential use as insensitive energetic materials. These compounds demonstrate moderate thermal stabilities and insensitivity towards impact and friction, making them of interest in materials science (Yu et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some furan/thiophene-2-carboxamide derivatives have shown enzyme inhibiting activities .

Future Directions

Given the potential biological activity of this compound, future research could involve further exploration of its synthesis, characterization, and biological testing. This could lead to the development of new pharmaceutical agents .

properties

IUPAC Name

N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O3S/c22-14(11-3-1-7-23-11)16-5-6-21-9-10(18-20-21)15-17-13(19-24-15)12-4-2-8-25-12/h1-4,7-9H,5-6H2,(H,16,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHIKTJRYJVMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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